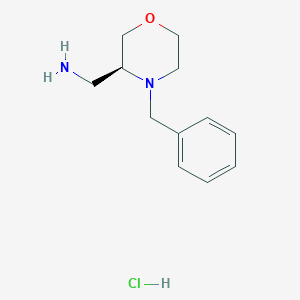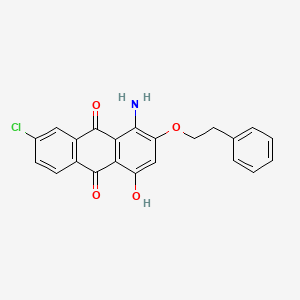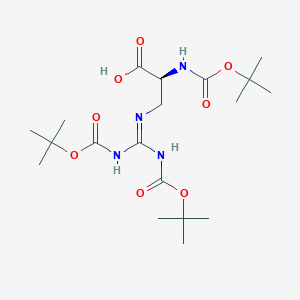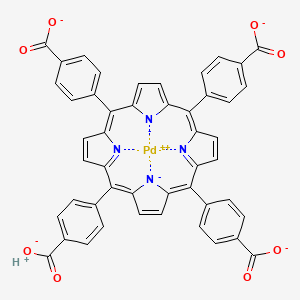
4,4'-(Oxybis(methylene))dianiline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Oxybis(methylene))dianiline, also known as 4,4’-Methylenedianiline, is an organic compound with the formula CH₂(C₆H₄NH₂)₂. It is a colorless solid, although commercial samples can appear yellow or brown. This compound is primarily used as a precursor to polyurethanes and other polymer materials .
準備方法
4,4’-(Oxybis(methylene))dianiline is synthesized by the reaction of formaldehyde and aniline in the presence of hydrochloric acid . The industrial production involves the acid condensation of aniline and formaldehyde, followed by crystallization to isolate the desired product . The process involves maintaining the polyamine mixture under equilibrium conditions at a specific temperature range, allowing the crystals to grow to a size suitable for separation .
化学反応の分析
4,4’-(Oxybis(methylene))dianiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It undergoes substitution reactions with various electrophiles, such as halogens and nitro groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine and nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
4,4’-(Oxybis(methylene))dianiline has a wide range of applications in scientific research, including:
Medicine: It is used as a precursor to various pharmaceutical compounds.
Industry: It is extensively used in the production of high-performance polymers, epoxy resins, and adhesives.
作用機序
The mechanism of action of 4,4’-(Oxybis(methylene))dianiline involves its interaction with various molecular targets and pathways. It acts as a monomer in polymerization reactions, forming strong covalent bonds with other monomers to create polymer chains. The presence of amine groups allows it to participate in nucleophilic substitution reactions, leading to the formation of various derivatives .
類似化合物との比較
4,4’-(Oxybis(methylene))dianiline is similar to other compounds such as:
4,4’-Methylenedianiline: Both compounds are used as monomers in polymer synthesis, but 4,4’-(Oxybis(methylene))dianiline has an additional oxygen bridge, which can affect its reactivity and properties.
3,4’-Oxydianiline: This compound also contains an oxygen bridge but differs in the position of the amine groups, leading to different polymerization behavior and thermal properties.
2,2-Bis[4-(4-aminophenoxy)phenyl]propane: This compound is used as a replacement for 4,4’-Methylenedianiline in certain applications, but it has ether linkages that result in lower glass transition temperatures and thermal-oxidative stability.
特性
分子式 |
C14H16N2O |
|---|---|
分子量 |
228.29 g/mol |
IUPAC名 |
4-[(4-aminophenyl)methoxymethyl]aniline |
InChI |
InChI=1S/C14H16N2O/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8H,9-10,15-16H2 |
InChIキー |
PRLDILURXJMICQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1COCC2=CC=C(C=C2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-Fluorobenzyl)-5-methoxybenzo[b]thiophene-2-carboxamide](/img/structure/B13142495.png)
![(3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)](/img/structure/B13142496.png)
![1-(1'-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)ethanone](/img/structure/B13142501.png)


![2-[(2Z)-2-[[20-[(E)-[1-(dicyanomethylidene)-5-methyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5-methyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142526.png)
![{[3-(Benzyloxy)-4-methoxyphenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B13142532.png)



![(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide](/img/structure/B13142563.png)


